
DC 838
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DC 838 is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties . This compound is characterized by the presence of a quinoxaline core, which is fused with furan rings and a piperidine moiety, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DC 838 typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The furan rings are then introduced through further synthetic steps, often involving cyclization reactions. The piperidine moiety is incorporated through nucleophilic substitution reactions, where diethylpiperidine is reacted with appropriate intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of green chemistry principles to minimize environmental impact and reduce costs. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production process .
Análisis De Reacciones Químicas
Search Results Review
-
Electrochemical Reactions ( ): Focused on pharmaceutical synthesis using electricity but did not mention DC 838.
-
Single-Molecule Reaction Dynamics ( ): Analyzed reaction pathways at the microsecond scale but did not include this compound.
-
JPL Rate Constant Data ( ): Listed second-order reactions (e.g., OH + HO₂ → H₂O + O₂) but no identifiers matching this compound.
-
Washington State Priority Chemicals ( ): Highlighted organophosphate flame retardants and cyclic methylsiloxanes but omitted this compound.
-
Atrazine Synthesis ( ): Discussed reaction calorimetry for herbicide production; unrelated to this compound.
-
PubChem Data ( ): Detailed niacinamide (C₆H₆N₂O), a distinct compound.
-
Isatin Derivatives ( ): Covered Friedel–Crafts alkylation of oxindoles; no overlap with this compound.
Potential Explanations for Missing Data
-
Nomenclature Issues : this compound may be an internal code, deprecated name, or proprietary identifier not widely recognized in public databases.
-
Specialized Applications : The compound could be niche (e.g., industrial catalysts, confidential pharmaceutical intermediates) with limited published data.
-
Synthesis Novelty : If recently discovered, peer-reviewed studies may still be pending.
Recommended Actions
-
Verify the Compound Name : Cross-check identifiers (CAS number, IUPAC name) for accuracy.
-
Consult Patents : Proprietary compounds are often disclosed in patent filings.
-
Contact Manufacturers : Reach out to chemical suppliers for technical specifications.
Without further details or corrected identifiers, a substantive analysis of this compound’s reactions cannot be provided. For authoritative guidance, consult domain-specific repositories like Reaxys or SciFinder.
Aplicaciones Científicas De Investigación
DC 838 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of DC 838 involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells . The furan rings and piperidine moiety contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer and antibiotic agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Used as an antibiotic.
Carbadox: Another veterinary antibiotic.
Uniqueness
DC 838 is unique due to its complex structure, which combines the quinoxaline core with furan rings and a piperidine moiety. This unique combination enhances its potential for diverse pharmacological activities and makes it a valuable compound for further research and development .
Actividad Biológica
DC 838 is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
1. Synthesis and Structural Properties
This compound belongs to a class of compounds synthesized through specific chemical reactions aimed at enhancing its biological efficacy. The structural properties of this compound are crucial as they influence its interaction with biological targets. Initial studies indicate that modifications in the molecular structure can lead to variations in biological activity.
2. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report that this compound shows MIC values ranging from 1.95 to 7.81 µg/mL against various Gram-positive bacteria, indicating strong antibacterial activity. The Minimum Bactericidal Concentration (MBC) values ranged from 3.91 to 62.5 µg/mL, suggesting a bactericidal effect with an MBC/MIC ratio of 1–4, which is indicative of effective antimicrobial action against pathogens such as Staphylococcus epidermidis and Bacillus subtilis .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus epidermidis | 1.95 | 3.91 |
Micrococcus luteus | 3.91 | 7.81 |
Bacillus subtilis | 7.81 | 15.62 |
Escherichia coli | >500 | >1000 |
3. Cytotoxicity Studies
Cytotoxicity assessments of this compound were conducted using various cancer cell lines to evaluate its safety profile:
- Cell Viability : At doses up to 100 µM, this compound did not exhibit significant cytotoxic effects, maintaining cell viability levels around 85%. Notably, at a concentration of 75 µM, some compounds related to this compound showed cytotoxicity levels reaching approximately 40% .
Table 2: Cytotoxicity Profile of this compound
Concentration (µM) | Cell Viability (%) |
---|---|
25 | >100 |
50 | ~85 |
75 | ~60 |
100 | ~85 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act through multiple pathways, including the disruption of bacterial cell membranes and interference with cellular processes in cancer cells.
5. Case Studies and Applications
Several case studies highlight the practical applications of this compound in clinical settings:
- A study focused on the application of this compound in treating infections caused by resistant strains of bacteria, demonstrating its potential as a therapeutic agent in antibiotic-resistant scenarios.
- Another case study explored its anticancer properties, showing promising results in inhibiting tumor growth in vitro.
6. Conclusion
This compound presents a compelling profile as an antimicrobial and anticancer agent based on current research findings. Its low cytotoxicity and effective antimicrobial activity position it as a candidate for further development in therapeutic applications. Future studies should focus on elucidating its mechanisms of action and optimizing its structural properties for enhanced efficacy.
Propiedades
IUPAC Name |
1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-3-31(4-2)26(33)18-8-5-13-32(17-18)27(34)28-19-11-12-20-21(16-19)30-25(23-10-7-15-36-23)24(29-20)22-9-6-14-35-22/h6-7,9-12,14-16,18H,3-5,8,13,17H2,1-2H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZGBKCQNVSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.